The synthesis of Agitoxin-3 has been achieved through recombinant expression systems, particularly utilizing Pichia pastoris. This method allows for the production of high yields of the toxin while maintaining its native disulfide bond structure, which is critical for its biological activity.
The process typically involves:
Agitoxin-3 consists of a polypeptide chain that forms a compact structure stabilized by multiple disulfide bonds. The molecular structure typically features:
Data from mass spectrometry and nuclear magnetic resonance spectroscopy have provided insights into its three-dimensional conformation, revealing how it interacts with Kv1.3 channels at the molecular level .
Agitoxin-3 primarily engages in biochemical interactions with ion channels rather than undergoing traditional chemical reactions. Its mechanism involves binding to the Kv1.3 channel, leading to inhibition of potassium ion flow. This binding alters the channel's conformation and prevents normal physiological function.
The technical details surrounding these interactions include:
The mechanism of action of Agitoxin-3 involves its specific binding to the Kv1.3 channel, which leads to:
Data indicate that this inhibition can selectively suppress activated T effector memory cells while sparing naive T cells, suggesting potential therapeutic applications in autoimmune diseases .
Agitoxin-3 exhibits several notable physical and chemical properties:
Analyses using techniques such as circular dichroism have shown that Agitoxin-3 maintains a stable secondary structure conducive to its biological activity .
Agitoxin-3 has significant scientific applications primarily in pharmacology and immunology:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2